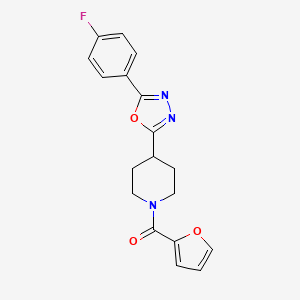
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone, also known as PFOB, is a synthetic compound1. It has a unique chemical structure with a molecular formula of C18H16FN3O3 and a molecular weight of 341.3421.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, the synthesis of similar compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula,C18H16FN3O3. This indicates that it contains 18 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 3 oxygen atoms1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been involved in various chemical reactions, such as Suzuki–Miyaura coupling, oxidations, aminations, halogenations, and C–C bond formations2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available data. However, its molecular formulaC18H16FN3O3 and molecular weight 341.342 are known1.Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications
Research has highlighted the synthesis and biological evaluation of novel derivatives with potential antimicrobial and anti-inflammatory properties. For instance, the study by Ravula et al. (2016) focused on the synthesis of novel pyrazoline derivatives, showcasing their significant in vivo anti-inflammatory and in vitro antibacterial activities, suggesting potential applications in the development of new therapeutic agents (Ravula et al., 2016).
Anticancer and Antipsychotic Applications
Certain derivatives have shown promising results in anticancer and antipsychotic applications. For example, ADX47273, a novel metabotropic glutamate receptor 5-selective positive allosteric modulator, exhibited preclinical antipsychotic-like and procognitive activities, indicating its potential use in the treatment of psychiatric disorders (Liu et al., 2008).
Antidepressant Potential
The novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors have been developed, showing marked antidepressant potential in preclinical models. This suggests the utility of these compounds in developing new treatments for depression (Vacher et al., 1999).
Corrosion Inhibition
Research has also explored the use of certain derivatives as corrosion inhibitors for mild steel in acidic media, indicating their potential application in protecting industrial materials from corrosion. The study by Singaravelu et al. (2022) reported on the effectiveness of specific organic inhibitors in significantly reducing the corrosion of mild steel in an acidic environment (Singaravelu et al., 2022).
Molecular Structure and Interaction Analysis
Further studies have focused on the structural exploration and analysis of novel bioactive heterocycles, providing insights into their molecular structure, stability, and intermolecular interactions. These studies lay the groundwork for the design and synthesis of new compounds with optimized properties for various applications (Prasad et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available data. It’s important to handle all chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions for this compound are not specified in the available data. However, similar compounds have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities3.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a professional in the field.
Propiedades
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-14-5-3-12(4-6-14)16-20-21-17(25-16)13-7-9-22(10-8-13)18(23)15-2-1-11-24-15/h1-6,11,13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTCTJGCMQEQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

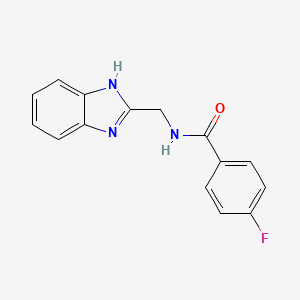
![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728281.png)
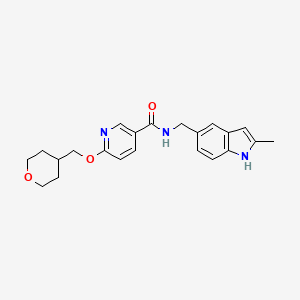

![1-[(2-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2728285.png)
![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2728286.png)
![tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2728288.png)
![6-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2728290.png)
![2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2728294.png)
![(E)-3-(Furan-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide](/img/structure/B2728296.png)
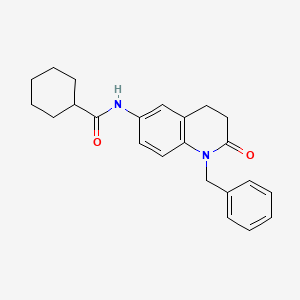
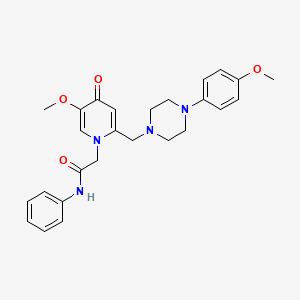
![5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2728299.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728300.png)